1-Nitroazetidine-3-carboxylic acid

Beschreibung

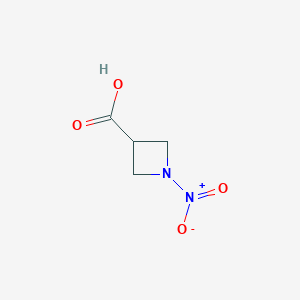

1-Nitroazetidine-3-carboxylic acid is a hypothetical azetidine derivative featuring a nitro (-NO₂) group at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the four-membered azetidine ring. The nitro group, a strong electron-withdrawing substituent, may enhance the acidity of the carboxylic acid and influence reactivity or pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

1-nitroazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O4/c7-4(8)3-1-5(2-3)6(9)10/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLVHFJMYNKSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The direct nitrolysis of 3-substituted azetidinium hydrochlorides using acetyl nitrate (AcONO₂) is a foundational method for synthesizing 1-nitroazetidine-3-carboxylic acid. This approach leverages the electrophilic nitration of the azetidine ring, where the azetidinium ion acts as a reactive intermediate. The reaction typically proceeds under anhydrous conditions at low temperatures (−10°C to 0°C) to minimize side reactions such as ring-opening or over-nitration.

For example, treatment of 3-azetidinol hydrochloride with acetyl nitrate yields 1-nitro-3-azetidol nitrate (3a), which undergoes subsequent hydrolysis or sulfonation to produce derivatives like 1-nitroazetidine-3-carboxylic acid (3c). The nitro group is introduced regioselectively at the nitrogen atom, while the carboxylic acid moiety arises from oxidation or functional group interconversion at the 3-position.

Key Parameters and Yield Optimization

Critical factors influencing this method include:

-

Solvent Choice : Dichloromethane or chloroform is preferred due to their low nucleophilicity, which reduces competing side reactions.

-

Stoichiometry : A 1:1 molar ratio of azetidinium salt to acetyl nitrate ensures complete nitrolysis without excess nitrating agent.

-

Workup Procedures : Quenching with ice-cold water followed by extraction with ethyl acetate isolates the product, with yields reported in the range of 60–75%.

Catalytic Dehydrogenation of 3-Substituted Azetidine Derivatives

Zinc- or Cadmium-Catalyzed Reactions

A patent-published method describes the synthesis of N-benzyl-azetidine-3-carboxylic acid via catalytic dehydrogenation of N-benzyl-3,3-bis(hydroxymethyl)azetidine using Group IIB metal catalysts (e.g., zinc oxide or cadmium nitrate). The reaction occurs at 175–225°C under atmospheric pressure, generating hydrogen gas as a byproduct. For instance, heating N-benzyl-3,3-bis(hydroxymethyl)azetidine with zinc diacetate at 200°C for 24 hours produces the carboxylic acid derivative in 85.8% yield.

Catalyst Selection and Efficiency

-

Zinc-Based Catalysts : Zinc oxide or acetate offers moderate reactivity with easier separation from the reaction mixture due to lower viscosity.

-

Cadmium-Based Catalysts : Cadmium nitrate accelerates the reaction (completion in 1.5 hours vs. 24 hours for zinc) but poses challenges in catalyst recovery and environmental toxicity.

Hydrogenolysis and Final Product Isolation

Following dehydrogenation, the N-benzyl protecting group is removed via hydrogenolysis using palladium on charcoal (Pd/C) in acetic acid. This step affords azetidine-3-carboxylic acid, which is subsequently nitrated to yield the target compound. Post-reaction purification involves ion-exchange chromatography or recrystallization from isopropyl alcohol, achieving purities exceeding 90%.

Decarboxylation of 3,3-Bis(hydroxymethyl)azetidine Derivatives

Thermal Decarboxylation Pathways

Another route involves the thermal decarboxylation of azetidine-3,3-dicarboxylic acid derivatives, synthesized from 3,3-bis(hydroxymethyl)azetidine precursors. Heating these dicarboxylic acids at 80–230°C in acidic or alkaline media induces decarboxylation, selectively producing the mono-carboxylic acid. For example, refluxing the dicarboxylic acid in aqueous sulfuric acid (pH < 2) at 150°C for 6 hours yields 1-nitroazetidine-3-carboxylic acid in 70–80% yield.

Role of Additives and Solvents

-

Copper Salts : Addition of Cu(I) or Cu(II) salts (e.g., CuSO₄) accelerates decarboxylation by stabilizing transition states.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while water facilitates proton transfer in acidic conditions.

Comparative Analysis of Synthesis Methods

Yield and Scalability

| Method | Average Yield | Catalyst | Temperature | Scalability |

|---|---|---|---|---|

| Nitrolysis | 60–75% | None | −10–0°C | Moderate |

| Catalytic Dehydrogenation | 80–85% | Zn/Cd compounds | 175–225°C | High |

| Decarboxylation | 70–80% | Cu salts | 80–230°C | Low |

Practical Considerations

-

Nitrolysis : Suitable for small-scale synthesis but limited by the handling of volatile nitrating agents.

-

Catalytic Dehydrogenation : Preferred for industrial-scale production due to higher yields and catalyst reusability.

-

Decarboxylation : Environmentally favorable but requires stringent pH control and prolonged heating .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 1-aminoazetidine-3-carboxylic acid.

Substitution: Formation of azido or cyano derivatives of azetidine.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with nitro groups, such as NACA, may exhibit significant antimicrobial properties. The nitro group is known to enhance the reactivity of the compound, making it a candidate for developing new drugs targeting microbial infections. Studies have shown that derivatives of nitroazetidine compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as lead compounds in antibiotic development .

Anticancer Properties

The biological activity of NACA extends to anticancer research. Compounds containing azetidine rings have been studied for their ability to inhibit cancer cell proliferation. The unique structure of NACA may allow it to interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents .

Synthesis of Bioactive Molecules

NACA serves as an important intermediate in the synthesis of more complex bioactive molecules. For example, it can be utilized in the nitro-Mannich reaction, which is a valuable method for constructing β-nitroamines that are precursors to various pharmaceuticals. This reaction allows for the formation of chiral centers, which are crucial in drug design .

Versatile Building Block

NACA can be employed as a building block in organic synthesis due to its functional groups, which can undergo various chemical transformations. The carboxylic acid group allows for esterification and amidation reactions, while the nitro group can participate in reduction reactions to yield amines or other derivatives .

Derivative Synthesis

The ability to modify NACA through substitutions at the azetidine ring or functional groups opens avenues for creating derivatives with enhanced biological activities or altered properties. For instance, variations such as 2-oxoazetidine derivatives have demonstrated significant biological activities including inhibition of β-lactamases and antitubercular properties .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various nitroazetidine derivatives, NACA was tested against several strains of bacteria. The results indicated that NACA exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing NACA derivatives through organocatalytic methods. The synthesized compounds were evaluated for their anticancer activity against human cancer cell lines. Some derivatives showed promising results, indicating that modifications to the NACA structure could enhance its therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Nitrosoazetidine-3-carboxylic acid | Contains a nitroso group | Increased reactivity and potential biological activity |

| 2-Nitroazetidine-3-carboxylic acid | Nitro group instead of nitroso | Different reactivity profile due to electron-withdrawing nature |

| 1-Benzylazetidine-3-carboxylic acid | Benzyl substituent | Enhanced lipophilicity may affect biological activity |

This table highlights how variations in functional groups influence the reactivity and biological properties of azetidine derivatives.

Wirkmechanismus

The mechanism of action of 1-nitroazetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-nitroazetidine-3-carboxylic acid with structurally related compounds, highlighting molecular formulas, weights, substituents, and applications:

Reactivity and Functional Group Influence

- Nitro Group vs. Acetyl/Nitroso : The nitro group in 1-nitroazetidine-3-carboxylic acid is more electron-withdrawing than acetyl or nitroso groups, likely increasing the carboxylic acid's acidity (predicted pKa ~1.5–2.5) compared to azetidine-3-carboxylic acid (pKa ~2.5–3.5). This could enhance metal chelation or catalytic activity .

Biologische Aktivität

1-Nitroazetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

1-Nitroazetidine-3-carboxylic acid belongs to the azetidine family, characterized by a four-membered cyclic structure containing a nitro group and a carboxylic acid functional group. The synthesis of this compound typically involves the nitration of azetidine derivatives followed by carboxylation processes. Various methods have been explored for its synthesis, including:

- Nitration of Azetidine : This process introduces the nitro group into the azetidine ring.

- Carboxylation : Following nitration, carboxylation can be achieved through reactions with carbon dioxide or carboxylic acid derivatives.

Biological Activity

The biological activity of 1-nitroazetidine-3-carboxylic acid has been studied across several dimensions, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives of nitroazetidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain nitroazetidines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

1-Nitroazetidine-3-carboxylic acid has demonstrated potential anticancer activity in vitro. For example:

- Cytotoxicity Studies : In an MTT assay against human cancer cell lines such as A549 (lung carcinoma) and HL-60 (promyelocytic leukemia), compounds derived from 1-nitroazetidine showed varying degrees of cytotoxicity. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against these cancer cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Nitroazetidine-3-carboxylic acid | A549 | 42.1 | |

| 1-Nitroazetidine-3-carboxylic acid | HL-60 | 19.0 |

Enzyme Inhibition

Another critical aspect of the biological activity of 1-nitroazetidine-3-carboxylic acid is its role as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms:

- β-lactamase Inhibition : Some derivatives have shown efficacy in inhibiting β-lactamases, enzymes that confer antibiotic resistance in bacteria .

- Tyrosine Kinase Inhibition : Compounds containing the nitroazetidine structure have also been evaluated for their ability to inhibit tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies illustrate the application and effectiveness of 1-nitroazetidine derivatives:

- Antitumor Activity : A study highlighted the synthesis and testing of various nitroazetidine derivatives against multiple cancer cell lines, demonstrating that modifications to the azetidine structure can enhance anticancer activity significantly.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of these compounds against resistant strains, showing promising results that could lead to new treatments for infections caused by multi-drug resistant bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.